(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group makes it particularly useful in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-4-(2-fluorophenyl)-2-oxobutanoic acid and 9H-fluorene-9-methanol.
Protection of Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid is primarily used in peptide synthesis. Its Fmoc group provides a temporary protection for the amino group, allowing for sequential addition of amino acids to form peptides.
Biology
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can be used as probes to study protein interactions, enzyme activities, and cellular processes.
Medicine
In medicine, peptides synthesized using this compound can be used in the development of new drugs. These peptides can act as inhibitors or activators of specific biological pathways, offering potential therapeutic benefits.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its use in automated peptide synthesizers allows for efficient production of high-purity peptides.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group temporarily protects the amino group, preventing unwanted reactions during the peptide coupling process. Once the desired peptide sequence is synthesized, the Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the fluorine atom.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid can influence its reactivity and interactions compared to non-fluorinated analogs. Fluorine atoms can enhance the stability of the compound and affect its binding properties in biological systems, making it unique for specific applications in peptide synthesis and drug development.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZXPYYCHIOHR-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139353 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-49-1 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270596-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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